7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C13H9N3O4S and its molecular weight is 303.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity : A study by Mittal et al. (2011) synthesized several new substituted tricyclic compounds, including derivatives of 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. These compounds were evaluated for their antibacterial and antifungal activities, exhibiting significant effects against various bacteria and fungi (Mittal, Sarode & Vidyasagar, 2011).
Antitumor Agents and DHFR Inhibition : Gangjee et al. (2007) discussed the synthesis of analogues of 7H-pyrrolo[2,3-d]pyrimidine as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. One of the compounds exhibited excellent inhibition of human DHFR and showed potential as an inhibitor of tumor cell growth (Gangjee, Zeng, Talreja, McGuire, Kisliuk & Queener, 2007).
Synthesis of Pyrrolopyrimidine Derivatives : Kim and Santilli (1969) reported the synthesis of 5-hydroxy-7-alkyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles and related compounds. These syntheses contribute to the broader understanding of pyrrolopyrimidine chemistry (Kim & Santilli, 1969).
Cellular Uptake by Folate Receptors : Golani et al. (2014) explored the structure-activity relationships for cellular uptake and inhibition of cell proliferation by pyrrolo[2,3-d]pyrimidine thienoyl antifolates. These compounds showed selective inhibitory effects toward cells expressing folate receptors, indicating potential applications in targeted cancer therapy (Golani, George, Zhao, Raghavan, Orr, Wallace, Wilson, Hou, Matherly & Gangjee, 2014).
Inhibition of Thymidylate Synthase and AICARFTase : Liu et al. (2016) designed and synthesized 6-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase and AICARFTase. These compounds showed promising inhibitory activities against various tumor cell lines, highlighting their potential as antitumor agents (Liu, Li, Zhang, Yuan, Zhang, Zhang, Guo, Zhao, Du, Wang & Ren, 2016).
Properties
IUPAC Name |
7-(benzenesulfonyl)pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c17-13(18)11-6-9-7-14-8-15-12(9)16(11)21(19,20)10-4-2-1-3-5-10/h1-8H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGXGYDAGYMGAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CN=CN=C32)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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